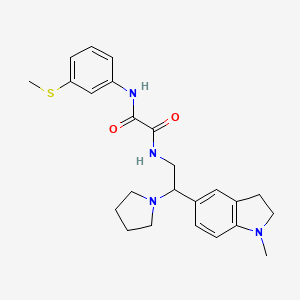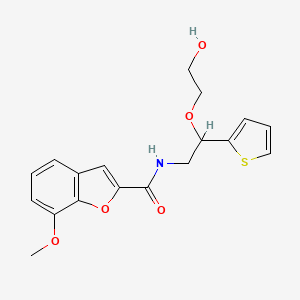![molecular formula C14H18N2O2S B2907984 5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione CAS No. 1032637-84-5](/img/structure/B2907984.png)
5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidine-2,4-dione family. Thiazolidine-2,4-dione derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Mecanismo De Acción
Target of Action
Thiazolidine derivatives, which include this compound, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .
Mode of Action
Thiazolidin-2,4-dione (tzd) analogues, a group that includes this compound, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
As mentioned above, tzd analogues are known to affect the insulin signaling pathway through ppar-γ receptor activation . They also inhibit the function of cytoplasmic Mur ligases, which are involved in bacterial cell wall synthesis .
Pharmacokinetics
Thiazolidine derivatives have been reported to have improved selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been reported to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
It’s worth noting that the synthesis of thiazolidine derivatives has been improved by various methods like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .
Análisis Bioquímico
Biochemical Properties
Thiazolidine motifs, such as 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione, play a significant role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules, enhancing their pharmacological properties
Cellular Effects
The cellular effects of 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione are not well-studied. Thiazolidine derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties suggest that 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione may influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione is not well-understood. Thiazolidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione is involved in are not well-documented in the literature. Thiazolidine derivatives are known to interact with various enzymes and cofactors .
Métodos De Preparación
The synthesis of 5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of isobutylamine with o-tolylisothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidine-2,4-dione derivative . Industrial production methods often employ green chemistry approaches, such as using β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst, which is reusable and provides a safer, greener reaction pathway with high yield and easy isolation .
Análisis De Reacciones Químicas
5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparación Con Compuestos Similares
5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:
Rosiglitazone: A well-known hypoglycemic agent used in the treatment of type 2 diabetes.
Pioglitazone: Another hypoglycemic agent with similar mechanisms of action.
Troglitazone: An earlier hypoglycemic agent that was withdrawn from the market due to hepatotoxicity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other derivatives .
Propiedades
IUPAC Name |
5-(2-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-7-5-4-6-10(11)3/h4-7,9,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVAMMJSHYTTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
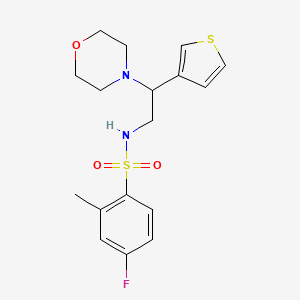
![3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2907902.png)

![4-(2-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2907907.png)
![N-(2-methylsulfanylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2907911.png)
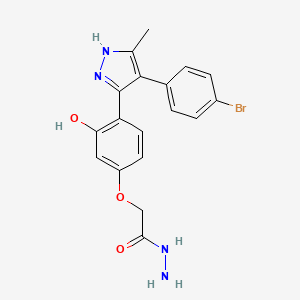
![2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2907913.png)
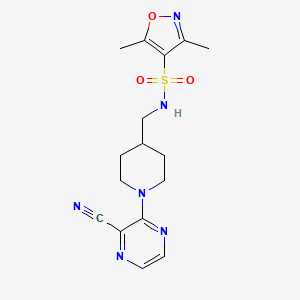

![4-(DIPROPYLSULFAMOYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2907918.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2907919.png)
